Avobenzone
Overview
Description
Avobenzone, also known by its chemical name butyl methoxydibenzoylmethane, is an organic molecule widely used in sunscreen products to absorb the full spectrum of UVA rays . It was first synthesized in the 1970s and has since become a crucial ingredient in many commercial sunscreens due to its ability to provide broad-spectrum protection against UVA radiation .
Mechanism of Action
Target of Action
Avobenzone, also known as Butyl Methoxydibenzoylmethane, is an organic molecule used in sunscreen products to absorb the full spectrum of UVA rays . Its primary target is ultraviolet (UV) radiation, specifically UVA I, UVA II, and UVB wavelengths . By absorbing these rays, this compound helps to protect the skin from the harmful effects of sun exposure .
Mode of Action
This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on the skin . This UV absorption capability is due to its chemical structure, which allows it to absorb light over a wider range of wavelengths .
Biochemical Pathways
A study found that this compound can influence gene expression related to lipid metabolism in normal human epidermal keratinocytes . .
Pharmacokinetics
A clinical trial has shown that this compound can be systemically absorbed when applied to the skin . The impact of this absorption on bioavailability and potential health effects requires further investigation.
Result of Action
The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation. By absorbing UVA and UVB rays, this compound helps to prevent sunburn, premature skin aging, and skin cancer . .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is sensitive to light, and its stability and duration of action can be increased by adding photostabilizers to the sunscreen product . Additionally, a study found that chlorinated water and ultraviolet light can cause this compound to disintegrate into various other organic compounds, which can cause adverse health effects . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.
Biochemical Analysis
Biochemical Properties
Avobenzone has the ability to absorb ultraviolet light over a wider range of wavelengths . It interacts with UV rays, absorbing them and preventing them from penetrating the skin and causing cellular damage .
Cellular Effects
This compound’s primary role at the cellular level is to prevent damage caused by UV rays. By absorbing these rays, this compound reduces the impact of UV rays on skin cells, thereby limiting potential damage and the risk of conditions such as skin cancer .
Molecular Mechanism
This compound works by absorbing UV radiation and converting it into a less damaging form of energy (heat). This is achieved through its molecular structure, which allows it to absorb high-energy UV rays and release them as lower-energy rays .
Temporal Effects in Laboratory Settings
This compound is sensitive to light, and to increase its stability and duration of action, photostabilizers are added in the sunscreen product . Over time, this compound can degrade when exposed to sunlight, which can reduce its effectiveness. Therefore, it is often formulated with other ingredients to improve its stability .
Subcellular Localization
As a topical agent, this compound is not intended to enter cells and therefore does not have a specific subcellular localization. It functions at the surface of the skin, providing a protective barrier against harmful UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of avobenzone typically involves the Claisen condensation reaction between p-tert-butyl benzoate and p-methoxyacetophenone . This reaction is carried out in the presence of an alkaline catalyst, such as sodium ethoxide, in a nonpolar solvent like toluene or xylene . The reaction mixture is heated under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized by using a modified ZSM-5 zeolite solid acid catalyst . This method eliminates the need for solvents and reduces the production of volatile by-products. The process involves the esterification of p-methoxyacetophenone with p-tert-butyl methyl benzoate, followed by condensation to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Avobenzone undergoes various photochemical reactions, including photoisomerization and photodegradation . When exposed to ultraviolet light, this compound can degrade into several organic compounds, such as aromatic acids, aldehydes, phenols, and acetophenones .
Common Reagents and Conditions
The photostability of this compound can be enhanced by using photostabilizers and antioxidants in sunscreen formulations . Common reagents used in these reactions include cyclohexane and ethanol as solvents, and the reactions are typically carried out under ultraviolet light exposure .
Major Products Formed
The major products formed from the photodegradation of this compound include aromatic acids, aldehydes, phenols, and acetophenones . These compounds can have adverse health effects, which is why stabilizing agents are often added to sunscreen formulations to prevent degradation .
Scientific Research Applications
Avobenzone is primarily used in sunscreen formulations to provide protection against UVA radiation . Its ability to absorb a broad spectrum of UVA rays makes it an essential ingredient in many commercial sunscreens. Additionally, this compound is used in various skincare products, such as moisturizers and lip balms, to provide additional protection against UVA rays .
In scientific research, this compound is studied for its photostability and photochemical properties . Researchers are exploring various strategies to enhance its stability, including encapsulation, the use of antioxidants, and the incorporation of photostabilizers . These studies aim to improve the effectiveness and safety of this compound in sunscreen formulations.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another chemical sunscreen agent that absorbs both UVA and UVB rays.
Octocrylene: Often used in combination with avobenzone to enhance its photostability.
Titanium Dioxide and Zinc Oxide: Mineral sunscreen agents that provide broad-spectrum protection by reflecting and scattering UV radiation.
Uniqueness of this compound
This compound is unique in its ability to absorb a broad spectrum of UVA rays, making it a crucial ingredient in broad-spectrum sunscreens . Unlike mineral sunscreens, this compound is oil-soluble and can be easily incorporated into various cosmetic formulations without leaving a white residue . its photostability remains a challenge, and ongoing research aims to improve its stability and effectiveness .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-20(2,3)16-9-5-14(6-10-16)18(21)13-19(22)15-7-11-17(23-4)12-8-15/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEFYCZVKIDDMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044829 | |
Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] Yellow to light tan crystalline powder; [MSDSonline] | |
Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Avobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility at 20 °C: glycerin, 0.1% w/w; ethanol and isopropanol, 2% w/w, Water-insoluble, soluble in isopropanol, decyl oleate, capric/caprylic triglyceride, castor oil. | |
Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000014 [mmHg] | |
Record name | Avobenzone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
It blocks UVA I, UVA II, and UVB wavelengths, thereby limiting the impact of UV rays on skin. Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/ | |
Record name | Avobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09495 | |
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Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol, Off-white to yellowish, crystalline powder | |
CAS No. |
70356-09-1 | |
Record name | Avobenzone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70356-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Avobenzone [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356091 | |
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Record name | Avobenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09495 | |
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Record name | Avobenzone | |
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Record name | 1,3-Propanedione, 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044829 | |
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Record name | 1-[4-(1,1-dimethylethyl)phenyl]-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
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Record name | AVOBENZONE | |
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Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
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Melting Point |
83.5 °C | |
Record name | AVOBENZONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7423 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does avobenzone interact with UVA radiation?
A1: this compound absorbs UVA radiation primarily through its enol tautomer, which exists due to intramolecular hydrogen bonding. [, , ] Upon absorption, this compound undergoes excited state transitions. This energy is then dissipated through various pathways, including radiative decay (fluorescence) and non-radiative decay (heat).
Q2: Why is this compound considered photo-unstable?
A2: While this compound effectively absorbs UVA, it is prone to photodegradation and photoisomerization upon prolonged exposure. [, , , , , ] This leads to a decrease in its UV filtering capacity over time, making it crucial to address its stability in formulations.
Q3: What factors influence this compound's photostability?
A3: Numerous factors impact this compound's photostability, including:
- Solvent Polarity and Proticity: this compound demonstrates solvent-dependent photostability. Studies indicate photodegradation in non-polar solvents like cyclohexane, photoisomerization in polar aprotic solvents like dimethylsulfoxide, and relative photostability in polar protic solvents like methanol. [, ]
- Presence of Oxygen: Photoisomerization of this compound is oxygen-dependent, while photodegradation can occur with or without oxygen. []
- Concentration: Studies suggest a concentration dependence on the long-term photoprotective efficacy of this compound. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C18H22O3, and its molecular weight is 294.38 g/mol. [, ]
Q5: How is this compound structurally characterized?
A5: Various analytical techniques are employed for this compound characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide structural information about this compound, including its keto-enol tautomerism. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique helps analyze this compound's absorption spectrum and quantify its concentration in formulations. [, , , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV-Vis or mass spectrometry detectors, separates and quantifies this compound in mixtures, aiding in photostability and degradation studies. [, , , , , ]
Q6: How can this compound's stability be improved in sunscreen formulations?
A6: Several strategies are employed to enhance this compound's photostability:
- Encapsulation: Encapsulating this compound in carriers like solid lipid nanoparticles, nanoemulsions, or cyclodextrins can physically shield it from degradation and modulate its release. [, , , ]
- Photostabilizers: Adding photostabilizers like octocrylene, diethylhexyl 2,6-naphthalate (DEHN), or other UV filters can quench the excited state energy of this compound, minimizing its degradation. [, , , ]
- Antioxidants: Incorporating antioxidants like vitamin E, glutathione, or rosmarinic acid can scavenge reactive oxygen species generated during this compound's photodegradation. [, , , ]
- Formulation Optimization: Adjusting formulation parameters like pH, solvent polarity, and the presence of other excipients can impact this compound's stability. [, ]
Q7: What are some novel approaches to this compound photostabilization?
A7: Recent research explores innovative methods for enhancing this compound's stability, such as:
- Designing new photostabilizers with built-in antioxidant functionality. []
- Utilizing a two-step approach that combines direct triplet energy quenching with ROS quenching. []
- Developing composite sunscreens with covalently linked this compound and octocrylene motifs. []
Q8: What research is being conducted on this compound's safety?
A8: Current research focuses on:
- Evaluating this compound's potential phototoxicity using in vitro cell-based assays, such as the 3T3 neutral red uptake phototoxic assay. []
- Investigating the impact of different formulation strategies and photostabilizers on this compound's safety profile. []
- Assessing this compound's skin penetration and potential for systemic absorption. []
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